molecular formula C10H17F3N2 B13088535 4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine CAS No. 1335116-40-9

4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine

Cat. No.: B13088535
CAS No.: 1335116-40-9
M. Wt: 222.25 g/mol
InChI Key: CXYOVFJWORUYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine nucleus is a fundamental building block found in a wide array of biologically active molecules and approved pharmaceuticals . The incorporation of a piperidine ring fused with a pyrrolidine moiety and a trifluoromethyl (CF3) group is a strategic approach in the design of novel therapeutic agents. The presence of the trifluoromethyl group is a critical pharmacophoric feature, as it is known to enhance key properties of a drug candidate, including its metabolic stability, lipophilicity, and overall bioavailability . This compound serves as a key synthetic intermediate and privileged scaffold for researchers developing new active molecules. Its structure is particularly relevant in the exploration of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, where related piperidine derivatives have demonstrated potent, nanomolar-level antagonism in studies aimed at developing novel analgesics for chronic pain . Furthermore, piperidine derivatives are extensively investigated for their potential across a broad therapeutic spectrum, including antiviral, anticancer, antimicrobial, and antidiabetic applications . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. All provided specifications and data are for informational purposes only.

Properties

CAS No.

1335116-40-9

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

4-[2-(trifluoromethyl)pyrrolidin-1-yl]piperidine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)9-2-1-7-15(9)8-3-5-14-6-4-8/h8-9,14H,1-7H2

InChI Key

CXYOVFJWORUYTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2CCNCC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Piperidine-Pyrrolidine Hybrids Without Trifluoromethyl Groups

Derivatives of 4-(1-pyrrolidinyl)piperidine (e.g., compounds II–V in ) lack the trifluoromethyl substituent but share the piperidine-pyrrolidine scaffold. Key differences include:

  • Antimicrobial Activity : A naphthalene-substituted derivative (compound 6 ) exhibited broad-spectrum activity against gram-positive/negative bacteria and fungi .
  • Behavioral Effects : The parent 4-(1-pyrrolidinyl)piperidine altered exploration and motility in rodent models at 50–100 mg/kg, but nitro/methoxy derivatives displayed variable responses .

Piperidine Derivatives with Trifluoromethylphenyl Groups

Compounds such as UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) and 72 (imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone) feature trifluoromethyl groups on aromatic rings rather than pyrrolidine (Figure 2):

  • UDD: A CYP51 inhibitor with anti-Trypanosoma cruzi activity comparable to posaconazole .

Key Distinction : The target compound’s trifluoromethyl-pyrrolidine moiety may confer distinct pharmacokinetic profiles, such as altered solubility or reduced off-target interactions, compared to trifluoromethylphenyl analogs.

Opioid and Sigma Receptor Ligands

  • (2S)-1-[4-(Trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride : A kappa opioid receptor ligand with exceptional selectivity (κ/μ = 4,100:1) and potency (Ki κ = 0.57 nM) .
  • BD 1008 and BD 737 : Sigma receptor antagonists with pyrrolidinyl-ethylamine or cyclohexylamine groups, showing high affinity for both σ₁ and σ₂ subtypes .

Comparison : The target compound’s direct pyrrolidinyl-piperidine linkage (vs. pyrrolidinylmethyl or ethylamine spacers) may influence receptor binding kinetics and subtype selectivity.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituent Biological Activity Reference
Target Compound Piperidine-pyrrolidine 2-CF₃ on pyrrolidine Under investigation
4-(1-Pyrrolidinyl)piperidine (I) Piperidine-pyrrolidine None Glucose modulation (100 mg/kg)
UDD Piperidine-pyridine 4-CF₃ phenyl, 5-CF₃ pyridyl Anti-T. cruzi (CYP51 inhibition)
Compound 72 Piperidine-imidazopyridazine 2-CF₃ phenyl RBP4 antagonism
(2S)-κ-opioid ligand Piperidine-pyrrolidinylmethyl 4-CF₃ phenylacetyl κ-opioid selectivity (4,100:1)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) PSA (Ų) Metabolic Stability
Target Compound ~275 2.8 15 High (due to -CF₃)
4-(1-Pyrrolidinyl)piperidine 154 1.2 12 Moderate
UDD ~500 4.5 45 High
Compound 72 388 3.9 55 High

Biological Activity

4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula C10H12F3NC_{10}H_{12}F_3N and a molecular weight of 222.25 g/mol. Its IUPAC name is 4-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]piperidine. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interactions with biological targets.

Research indicates that this compound interacts with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The trifluoromethyl group contributes to its binding affinity and selectivity, making it a promising candidate for drug development aimed at treating conditions such as cancer and neurodegenerative diseases .

Key Mechanisms Include:

  • Receptor Binding : The compound has been shown to act as a ligand for dopamine receptors, specifically enhancing selectivity for D3 receptors over D2 receptors, which may reduce side effects commonly associated with D2 antagonism .
  • Metabolic Stability : The trifluoromethyl substituent improves the compound's resistance to metabolic degradation, allowing for prolonged action in vivo .

Pharmacological Applications

The potential applications of this compound span various therapeutic areas:

  • Cancer Treatment : Studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting key pathways involved in tumor growth .
  • Neurodegenerative Diseases : Its interaction with dopamine receptors may provide therapeutic benefits in conditions like Parkinson's disease by modulating dopaminergic signaling .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its efficacy in various models:

  • Dopamine Receptor Studies : In vitro assays demonstrated that the compound exhibits high affinity for D3 receptors, leading to improved CNS-MPO scores, which predict better blood-brain barrier permeability and reduced side effects associated with non-selective dopamine receptor antagonists .
  • Antitumor Activity : A study focusing on fluorinated compounds revealed that those containing a trifluoromethyl group showed enhanced potency against cancer cell lines, indicating that this compound could be effective in targeting specific cancer types .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Trifluoromethyl phenyl sulfone Contains a trifluoromethyl groupUsed as a trifluoromethylating agent
α-Trifluoromethylstyrene A versatile synthetic intermediateUseful for preparing complex fluorinated compounds
4-(1-Pyrrolidinyl)piperidine Similar piperidine structureLacks the trifluoromethyl group

This comparison highlights the unique advantages of this compound in terms of enhanced lipophilicity and potential biological activity compared to structurally similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.